N-(2-Aminophenyl)-3-methylbenzamide
Description
N-(2-Aminophenyl)-3-methylbenzamide is a benzamide derivative featuring a 2-aminophenyl group attached to a 3-methyl-substituted benzoyl moiety. This structure positions the compound within a class of molecules known for their roles in medicinal chemistry and catalysis.
Properties
CAS No. |
175714-50-8 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(2-aminophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3,(H,16,17) |
InChI Key |
IHQDWIDSWQKEKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in HDAC Inhibition
CI-994 (N-(2-Aminophenyl)-4-acetylaminobenzamide)
- Structure: Shares the 2-aminophenyl core but substitutes the 3-methyl group with a 4-acetylamino moiety.
- Synthesis: Requires a 3-step procedure starting from 4-nitrobenzoic acid, involving reduction, acetylation, and coupling to 2-aminophenylamine .
- Application : A clinically studied HDACi with antiproliferative effects in prostate cancer models.
MS-275 (N-(2-Aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide)
- Structure : Features a pyridine-linked carbamate group on the benzamide ring.
- Synthesis: Utilizes a novel route involving pyridine-3-ylmethoxycarbonyl protection, enhancing solubility and bioavailability .
- Application: Exhibits synergistic effects with retinoids in inducing apoptosis in cancer cells.
Key Differences :
- Pharmacological Activity: CI-994 and MS-275 are optimized for HDAC inhibition, while N-(2-Aminophenyl)-3-methylbenzamide’s primary utility lies in catalysis.
Catalytic Directing Group Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure: Replaces the 2-aminophenyl group with a hydroxy-dimethylethyl moiety, forming an N,O-bidentate directing group.
- Synthesis: Achieved via coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (62% yield using acid chloride vs. 11% with carboxylic acid) .
- Application : Facilitates metal-catalyzed C–H functionalization via stable five-membered chelate complexes .
Comparison :
- Chelation Efficiency: The 2-aminophenyl group in this compound may form weaker metal interactions compared to the N,O-bidentate system in hydroxy-dimethylethyl analogs, affecting catalytic turnover .
- Synthetic Accessibility: Acid chloride-mediated coupling (62% yield) is more efficient than ester aminolysis (<5% yield) .
Substituted Benzamide Derivatives
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
- Structure : Incorporates electron-withdrawing (chloro) and electron-donating (methoxy) groups on adjacent phenyl rings.
3-Amino-N-(3-trifluoromethylphenyl)benzamide
Key Contrasts :
- Electronic Effects: The 3-methyl group in this compound provides mild electron donation, contrasting with the strong electron-withdrawing effects of trifluoromethyl or chloro groups in analogs.
- Biological Targets : Substituted benzamides with halogen or trifluoromethyl groups are tailored for receptor binding, whereas the target compound is geared toward catalysis.
Data Tables
Table 2: Electronic and Steric Effects
| Compound | Electronic Profile | Steric Hindrance |
|---|---|---|
| This compound | Mild electron-donating (methyl) | Low |
| 3-Amino-N-(3-trifluoromethylphenyl)benzamide | Strong electron-withdrawing (CF₃) | Moderate |
| CI-994 | Electron-withdrawing (acetyl) | High |
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